molecular formula C11H5F3O4 B6226605 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid CAS No. 2322867-01-4

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid

Numéro de catalogue B6226605
Numéro CAS: 2322867-01-4
Poids moléculaire: 258.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid, otherwise known as OTCA, is a compound with a wide range of applications in the scientific and medical fields. OTCA has been studied for its use in synthesizing pharmaceuticals, as well as its potential as an anti-inflammatory agent. Additionally, OTCA has been studied for its potential in treating neurological disorders and its effects on the body’s metabolism.

Applications De Recherche Scientifique

OTCA has a wide range of applications in the scientific and medical fields. OTCA has been studied for its potential as an anti-inflammatory agent, and has been found to reduce inflammation in animal models. Additionally, OTCA has been studied for its potential to treat neurological disorders, including Alzheimer’s disease and Parkinson’s disease. OTCA has also been studied for its potential to treat type 2 diabetes and obesity, as well as its effects on the body’s metabolism.

Mécanisme D'action

OTCA has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, OTCA is able to reduce inflammation in the body. Additionally, OTCA has been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism. By activating this receptor, OTCA is able to modulate the body’s metabolism.
Biochemical and Physiological Effects
OTCA has been found to have a variety of biochemical and physiological effects on the body. OTCA has been found to reduce inflammation in animal models, as well as to reduce levels of triglycerides and cholesterol in the blood. Additionally, OTCA has been found to have neuroprotective effects, and has been found to reduce the levels of amyloid-beta in the brain, which is a protein associated with Alzheimer’s disease. OTCA has also been found to reduce the levels of proinflammatory cytokines in the body, which are associated with inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

The use of OTCA in lab experiments has several advantages. OTCA is a relatively inexpensive compound, and is readily available in the laboratory. Additionally, OTCA is a relatively stable compound, and is relatively easy to synthesize. However, there are some limitations to using OTCA in lab experiments. OTCA is a relatively reactive compound, and can be degraded in the presence of light, heat, and oxygen. Additionally, OTCA can be toxic to some organisms, and should be handled with care in the laboratory.

Orientations Futures

There are a variety of potential future directions for the research of OTCA. One potential direction is to continue to research the potential of OTCA as an anti-inflammatory agent. Additionally, further research could be done to explore the potential of OTCA to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to explore the potential of OTCA to treat type 2 diabetes and obesity, as well as its effects on the body’s metabolism. Finally, further research could be done to explore the potential of OTCA to act as a drug delivery system, as well as its potential to be used in other medical applications.

Méthodes De Synthèse

OTCA can be synthesized in a variety of ways. One method involves the use of a Friedel-Crafts alkylation reaction. This involves reacting a trifluoromethylbenzene with an alkyl halide in the presence of an aluminum chloride catalyst. This reaction results in the formation of OTCA along with other byproducts. Another method involves the use of a palladium-catalyzed cross-coupling reaction between a trifluoromethylbenzene and an alkyl halide. This reaction also produces OTCA as a major product.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "trifluoroacetic anhydride", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,4-dihydroxybenzoic acid is reacted with trifluoroacetic anhydride in the presence of sulfuric acid to form 2,4-dihydroxybenzotrifluoride.", "Step 2: 2,4-dihydroxybenzotrifluoride is then reacted with acetic anhydride and sodium acetate in ethanol to form 2-acetoxy-4-(trifluoromethyl)phenyl acetate.", "Step 3: 2-acetoxy-4-(trifluoromethyl)phenyl acetate is then reacted with sodium hydroxide in water to form 1-acetoxy-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid.", "Step 4: 1-acetoxy-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid is then hydrolyzed with sodium hydroxide to form the target compound, 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid." ] }

Numéro CAS

2322867-01-4

Nom du produit

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid

Formule moléculaire

C11H5F3O4

Poids moléculaire

258.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.